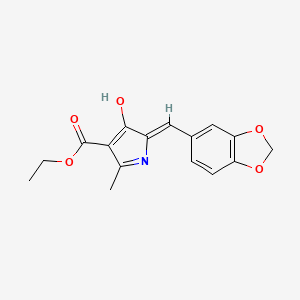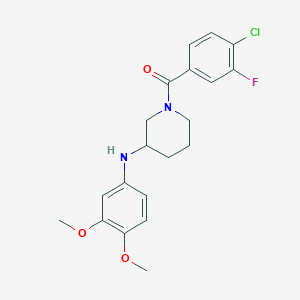![molecular formula C17H15ClN4O3S B6135902 N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)
N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMU belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Fungicide Activity
Monceren is a local non-systemic fungicide with excellent protectant properties. Its activity is closely tied to its chemical structure. Understanding this structure is crucial for designing new compounds with specific actions and fewer adverse effects. Monceren inhibits mitosis and cell division, making it effective against fungal pathogens. X-ray crystallography reveals its three-dimensional structure, aiding in rational drug design and optimization .
Positive Allosteric Modulation of NMDA Receptors
Interestingly, Monceren (N-(4-chlorophenyl)-methyl)-N-cyclopentylamide) has been investigated as a positive allosteric modulator of NMDA receptors containing NR2C/NR2D subunits. It enhances channel opening frequency, potentially impacting neuronal function .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-24-13-6-8-14(9-7-13)25-10-15-21-22-17(26-15)20-16(23)19-12-4-2-11(18)3-5-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMWKLCGVPBTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6135825.png)
![2,4,6-trimethyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6135833.png)
![2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135846.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6135852.png)

![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B6135893.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)

![3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B6135908.png)
![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)